
((4-Chloro-2-nitrophenyl)sulfonyl)cyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((4-Chloro-2-nitrophenyl)sulfonyl)cyclohexylamine is a chemical with the molecular formula C12H15ClN2O4S and a molecular weight of 318.78 . It is a derivative of 4-Chloro-2-nitrophenol, which is also known as Phenol, 4-chloro-2-nitro- or 2-Nitro-4-chlorophenol .
Molecular Structure Analysis
The molecular structure ofThis compound is based on its molecular formula C12H15ClN2O4S . It is a derivative of 4-Chloro-2-nitrophenol, which has the molecular formula C6H4ClNO3 and a molecular weight of 173.554 .
Aplicaciones Científicas De Investigación
CNP has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers, dyes, and catalysts. It is also used in the preparation of pharmaceuticals and agrochemicals. CNP is also used in the synthesis of organometallic compounds and in the synthesis of peptides and proteins. Additionally, CNP is used in the synthesis of organic and inorganic compounds for use in catalysis, drug discovery, and analytical chemistry.
Mecanismo De Acción
CNP has a number of different mechanisms of action depending on the application. In the synthesis of organometallic compounds, CNP acts as a catalyst, promoting the reaction between the organic and metal components. In the synthesis of peptides and proteins, CNP acts as a coupling agent, forming a covalent bond between the two components. In the synthesis of polymers, CNP acts as a cross-linking agent, forming a network of polymers. In catalysis, CNP acts as a Lewis acid, promoting the reaction between the reactants.
Biochemical and Physiological Effects
CNP is not known to have any direct biochemical or physiological effects. However, it may be toxic if ingested or inhaled in large amounts, and should be handled with caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, and its structure is well-defined and easy to synthesize. Additionally, CNP is relatively stable and has a low toxicity. However, CNP is sensitive to oxidation and should be handled with care in an inert atmosphere.
Direcciones Futuras
CNP has a wide range of potential applications in the future. One potential application is in the synthesis of biodegradable plastics, which could be used to reduce plastic waste. Additionally, CNP could be used in the synthesis of more efficient catalysts for use in industrial processes. CNP could also be used in the synthesis of more efficient pharmaceuticals and agrochemicals. Finally, CNP could be used in the development of new materials with unique properties, such as enhanced electrical conductivity or improved thermal stability.
Métodos De Síntesis
CNP can be synthesized by a variety of methods, including the reaction of 4-chloronitrobenzene with cyclohexanone and sulfuryl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps, first forming an intermediate 4-chloro-2-nitrobenzene sulfonate and then the CNP. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product.
Safety and Hazards
While specific safety and hazard information for ((4-Chloro-2-nitrophenyl)sulfonyl)cyclohexylamine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and respiratory system .
Propiedades
IUPAC Name |
4-chloro-N-cyclohexyl-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-6-7-12(11(8-9)15(16)17)20(18,19)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZULJCUFXOVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)
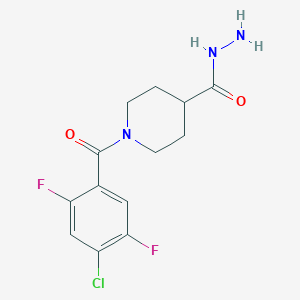
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2754994.png)
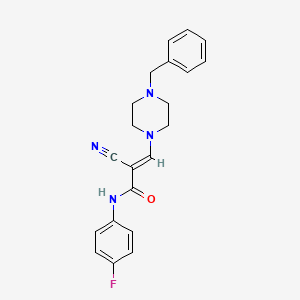
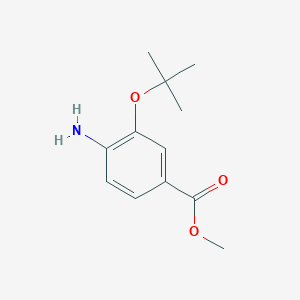
![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)
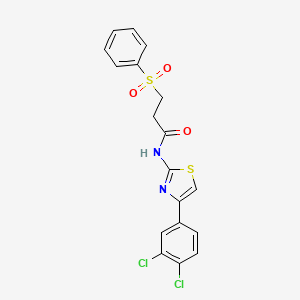
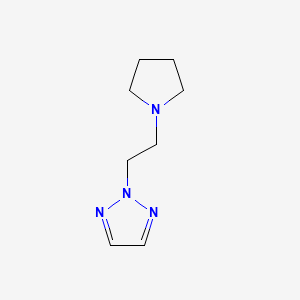
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)
![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)
![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)

![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)
